molecular formula C20H18ClN3O3 B5507425 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide

Cat. No. B5507425
M. Wt: 383.8 g/mol
InChI Key: POHGZSFNDNYQMF-SSDVNMTOSA-N
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Description

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide belongs to a class of compounds with potential significance in various fields, including organic chemistry and pharmaceuticals. Its structure suggests interactions and reactivities that merit detailed exploration through synthesis analysis, structural examination, and property assessments.

Synthesis Analysis

The synthesis of compounds similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide typically involves multi-step reactions starting from quinoline derivatives. A relevant study outlines the synthesis of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines through condensation and cyclization reactions starting from 8-hydroxyquinoline derivatives Saeed et al., 2014.

Molecular Structure Analysis

The molecular structure of compounds akin to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide is often analyzed using spectroscopic techniques and X-ray crystallography. For instance, the structure of a related compound, (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff base, was characterized by 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction Li Jia-ming, 2009.

Scientific Research Applications

Synthesis and Chemical Properties
The chemical synthesis and properties of compounds related to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide have been explored in various studies. Research has focused on synthesizing various quinoline and benzohydrazide derivatives due to their potential biological activities. For example, the synthesis of dimethoxy[1]benzothieno[2,3-c]quinolines involved photocyclization processes leading to compounds with potential pharmaceutical applications (Stuart et al., 1987). Additionally, the preparation of quinoline-3-carbaldehyde hydrazones incorporating a 1,2,4-triazole or benzotriazole moiety has been investigated for their cytotoxic properties, highlighting the chemical versatility and potential therapeutic value of these compounds (Korcz et al., 2018).

Biological and Pharmacological Activities
Compounds similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide have shown a range of biological activities. The anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety has been evaluated, with some compounds showing significant efficacy against neuroblastoma and breast adenocarcinoma cell lines, indicating their potential as cancer therapeutic agents (Bingul et al., 2016). Another study focused on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety, suggesting the analgesic potential of these compounds (Saad et al., 2011).

Chemical Sensing Applications
Quinoline derivatives have also been explored for their utility in chemical sensing. A study on a quinoline-containing acetyl hydrazone demonstrated its use as an optical chemosensor for Zn2+, showcasing the compound's potential in environmental and biological monitoring (Wu et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-5-4-6-13-9-15(19(21)23-18(12)13)11-22-24-20(25)14-7-8-16(26-2)17(10-14)27-3/h4-11H,1-3H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHGZSFNDNYQMF-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide

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